2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via a 2-oxoethyl chain to a 5-bromopyridine-3-carboxylate ester.
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-26-17-4-2-16(3-5-17)22-6-8-23(9-7-22)18(24)13-27-19(25)14-10-15(20)12-21-11-14/h2-5,10-12H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAXNAOIYMMOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Esterification: The intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to an alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-hydroxyethyl 5-bromopyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with G-protein-coupled receptors (GPCRs), modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain receptors. The bromopyridine moiety can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Analogs ()
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate (BG15932) shares nearly identical structural features with the target compound, differing only in the substitution on the phenyl ring (fluoro vs. methoxy). Key comparisons include:
| Property | Target Compound (4-Methoxyphenyl) | BG15932 (2-Fluorophenyl) |
|---|---|---|
| Molecular Formula | C19H20BrN3O4 | C18H17BrFN3O3 |
| Molecular Weight | ~458.3 g/mol | 422.25 g/mol |
| Substituent Effects | Methoxy (-OCH3) enhances electron density and lipophilicity | Fluorine (-F) increases electronegativity and potential metabolic stability |
Fluorine’s electronegativity may enhance hydrogen-bonding interactions, influencing bioavailability .
Urea-Linked Piperazine Derivatives ()
Compounds such as 1f and 1g feature urea linkages instead of ester groups, with piperazine-thiazole hybrids and halogenated aromatic substituents. Key distinctions:
| Property | Target Compound | 1f (Trifluoromethylphenyl Urea) |
|---|---|---|
| Functional Group | Ester | Urea |
| Melting Point | Not reported | 198–200 °C |
| Molecular Weight | ~458.3 g/mol | 667.9 g/mol (ESI-MS) |
Urea derivatives generally exhibit higher melting points due to strong hydrogen-bonding networks. The ester group in the target compound may confer greater hydrolytic instability but improved membrane permeability compared to urea .
Quinoline-Piperazine Hybrids ()
Compounds like C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) share the 4-methoxyphenyl and piperazine motifs but incorporate a quinoline core instead of pyridine.
| Property | Target Compound | C6 (Quinoline Derivative) |
|---|---|---|
| Core Structure | Pyridine | Quinoline |
| Molecular Weight | ~458.3 g/mol | ~567.6 g/mol (estimated) |
| Aromatic System | Monocyclic (pyridine) | Bicyclic (quinoline) |
Piperazine Derivatives with Varied Linkers ()
Compounds such as N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide feature sulfonyl or benzoyl linkers instead of oxoethyl esters.
| Property | Target Compound | EN300-133420 (Sulfonyl Linker) |
|---|---|---|
| Linker Type | Oxoethyl ester | Phenylethenesulfonyl |
| Molecular Weight | ~458.3 g/mol | 524.04 g/mol |
| Polarity | Moderate (ester) | High (sulfonyl) |
The ester linker in the target compound balances lipophilicity and hydrolytic lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
